Part 1: Executive Summary & Structural Significance
Part 1: Executive Summary & Structural Significance
Topic: 2-Ethylazetidine: Chemical Properties, Structure, and Synthetic Utility
The Azetidine Advantage in Molecular Design 2-Ethylazetidine represents a critical structural motif in modern medicinal chemistry, serving as a conformationally restricted surrogate for larger saturated heterocycles like pyrrolidine and piperidine. As a four-membered nitrogenous ring substituted at the C2 position, it introduces a unique combination of ring strain (~26 kcal/mol) , chirality , and tunable basicity .
Unlike the planar azetidine parent, the 2-ethyl substituent forces the ring into a defined puckered conformation to minimize steric eclipsing, creating a distinct vector for substituent display. This structural rigidity is highly valued in drug discovery for:
-
Bioisosterism: Acting as a contracted proline mimic, altering the spatial orientation of pendant groups without significantly changing the electronic character.
-
Metabolic Stability: The strained ring often resists oxidative metabolism at the
-carbon better than less strained homologs, although the ring itself is susceptible to acid-catalyzed opening. -
Basicity Modulation: The inductive effect of the ethyl group, combined with the specific solvation energetics of the strained ring, modulates the pKa, influencing membrane permeability and target binding.
Part 2: Chemical Identity & Physicochemical Profile
The following data synthesizes experimental values and high-confidence predictive models for 2-Ethylazetidine and its hydrochloride salt.
Table 1: Physicochemical Properties
| Property | Value (Free Base) | Value (HCl Salt) | Notes |
| CAS Number | 14341-36-7 (Generic) | 1803590-85-3 | HCl salt is the preferred storage form. |
| Molecular Formula | C | C | |
| Molecular Weight | 85.15 g/mol | 121.61 g/mol | |
| Appearance | Colorless, volatile liquid | White crystalline solid | Free base fumes in air; hygroscopic. |
| Boiling Point | ~85–95 °C (Est.) | N/A (Solid) | Parent azetidine bp 62°C; 2-Me is ~72°C. |
| pKa (Conjugate Acid) | 10.5 – 11.3 | N/A | Highly basic, comparable to parent azetidine (11.29). |
| Density | ~0.86 g/cm | N/A | Less dense than water. |
| Chirality | 1 Stereocenter (C2) | 1 Stereocenter (C2) | Exists as ( |
Structural Conformation: The "Pucker" Effect
The azetidine ring is not planar. To alleviate torsional strain (Pitzer strain) from eclipsing hydrogens, the ring adopts a puckered conformation.
-
Pucker Angle: Typically 30°–37°.
-
Substituent Orientation: The 2-ethyl group prefers a pseudo-equatorial position to minimize 1,2-steric interactions with the N-substituent (or lone pair) and adjacent ring protons. This conformational bias is critical when using 2-ethylazetidine as a chiral scaffold, as it directs the trajectory of N-functionalization.
Part 3: Synthetic Pathways
The synthesis of 2-ethylazetidine typically follows two major strategies: Cyclization of
Method A: -Lactam Reduction (Stereocontrolled)
This route allows for the establishment of chirality at the oxidation level of the lactam (via chiral enolates or imines) before reduction to the saturated amine.
-
Precursor: 4-Ethyloxetan-2-one or appropriate
-amino acid derivative. -
Cyclization: Formation of 4-ethylazetidin-2-one (the
-lactam). -
Reduction: Treatment with Lithium Aluminum Hydride (LiAlH
) reduces the carbonyl to the methylene group.
Method B: Thermolysis/Cyclization (Gamma-Haloamines)
A classic approach involving the intramolecular nucleophilic attack of an amine on a
-
Precursor: 1-Amino-3-halopentane (or protected equivalent).
-
Cyclization: Base-mediated intramolecular displacement (
). -
Yield: Often lower due to competing intermolecular polymerization.
Visualization of Synthetic Logic
Figure 1: The reduction of beta-lactams (solid line) offers superior stereocontrol compared to direct alkyl halide cyclization (dashed line).
Part 4: Reactivity & Functionalization
2-Ethylazetidine is a "spring-loaded" electrophile/nucleophile hybrid. While the nitrogen is nucleophilic, the ring carbon atoms are electrophilic under specific conditions due to strain release.
Nucleophilic N-Functionalization
The nitrogen atom is sterically accessible (despite the C2-ethyl group) and highly basic.
-
Alkylation: Reacts rapidly with alkyl halides. Note: Over-alkylation to the quaternary azetidinium salt must be controlled.
-
Acylation: Standard amide coupling reagents (EDC, HATU) work efficiently to generate N-acyl azetidines, which are common drug scaffolds (e.g., Cobimetinib derivatives).
Electrophilic Ring Opening (Strain Release)
Under acidic conditions or in the presence of strong nucleophiles (and quaternary activation), the ring opens to relieve the ~26 kcal/mol strain.
-
Acid-Catalyzed: Protonation of nitrogen activates the C2 and C4 carbons. Nucleophiles (e.g., Cl-, H2O) typically attack the less hindered C4 position, but the C2-ethyl group can direct attack to C4 via steric blocking, or C2 via carbocation stabilization (if
character is present). -
Azetidinium Formation: Quaternization (e.g., with MeI) creates a highly reactive azetidinium ion, which is an obligate intermediate for ring-opening polymerizations or expansion to pyrrolidines.
Reactivity Pathway Diagram
Figure 2: The stability of the N-acyl derivative contrasts with the lability of the azetidinium salts.
Part 5: Experimental Protocols
Protocol 1: Synthesis via Reduction of 4-Ethyl-2-azetidinone
This protocol assumes the availability of the corresponding beta-lactam.
Reagents:
-
Lithium Aluminum Hydride (LiAlH
) (2.0 equiv) -
Anhydrous THF (Solvent)
-
4-Ethyl-2-azetidinone (1.0 equiv)
-
Rochelle's Salt (Potassium sodium tartrate)
Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add anhydrous THF and cool to 0°C.
-
Addition: Carefully add LiAlH
pellets or powder (2.0 equiv). Stir until suspended. -
Substrate: Dissolve 4-ethyl-2-azetidinone in minimal THF and add dropwise to the hydride suspension. Caution: Exothermic gas evolution.
-
Reflux: Warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor by TLC (ninhydrin stain) or GC-MS.
-
Quench (Fieser Method): Cool to 0°C. Dilute with diethyl ether. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL) where x = grams of LiAlH
used. -
Isolation: Filter the white precipitate through a Celite pad. Dry the filtrate over Na
SO . -
Purification: Carefully concentrate under reduced pressure (cold bath, >100 mbar) as the free base is volatile. Convert to HCl salt by adding 2M HCl in ether for long-term storage.
Protocol 2: Storage and Handling
-
Volatility: The free base has a significant vapor pressure. Never rotary evaporate to dryness without vacuum control.
-
Stability: Store as the Hydrochloride salt at -20°C. The free base absorbs CO
from air (carbamate formation).
Part 6: Medicinal Chemistry Applications
Case Study: Proline Isosterism
In peptide mimetics, replacing a proline residue with 2-ethylazetidine-2-carboxylic acid (or the simple amine linker) alters the backbone dihedral angles (
-
Proline: 5-membered ring, envelope conformation.
-
Azetidine: 4-membered ring, puckered conformation.
-
Result: The azetidine analog often locks the peptide bond in a cis or trans orientation more rigidly than proline, potentially increasing potency if the conformation matches the bioactive pose.
Drug Discovery Context: While 2-ethylazetidine itself is a building block, the azetidine core is found in approved drugs like Cobimetinib (MEK inhibitor) and Baricitinib (JAK inhibitor). The 2-ethyl variant is increasingly used in "Fragment-Based Drug Design" (FBDD) to explore hydrophobic pockets adjacent to the nitrogen binding site.
References
-
Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International.
-
Padwa, A. (2011).[1] Strain-Release Chemistry of Azetidines.[2] Comprehensive Heterocyclic Chemistry III.
-
Singh, G. S., & D'Hooghe, M. (2019). Recent advances in the synthesis of azetidines.[3] Organic & Biomolecular Chemistry.[4][5]
-
PubChem Compound Summary. (2025). 2-Ethylazetidine Hydrochloride.[5][6][7] National Center for Biotechnology Information.
-
Lowe, G., & Vilaivan, T. (1997). Amino acid chimeras: Synthesis of 2-substituted azetidines. Journal of the Chemical Society, Perkin Transactions 1.
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